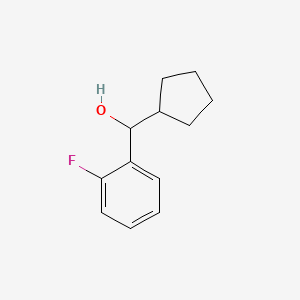

Cyclopentyl (2-fluorophenyl)methanol

Description

Cyclopentyl (2-fluorophenyl)methanol is a secondary alcohol characterized by a cyclopentyl group attached to a hydroxymethyl moiety and a 2-fluorophenyl aromatic ring. The compound’s physicochemical properties, such as boiling point and lipophilicity, can be estimated using group contribution methods like the Ruzicka–Domalski approach .

Properties

IUPAC Name |

cyclopentyl-(2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIQDYLBWMFOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl (2-fluorophenyl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a phenolic structure with a fluorine substituent. Its molecular formula is with a molecular weight of approximately 182.22 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and metabolic stability, potentially improving its efficacy in therapeutic contexts.

Biological Activity

Research indicates that compounds with similar structures exhibit varying degrees of activity at serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control. The following table summarizes findings related to the biological activity of this compound and structurally similar compounds:

| Compound | Target Receptor | Activity Level | Reference |

|---|---|---|---|

| This compound | 5-HT2C | Moderate | |

| (5-Cyclopropyl-2-fluorophenyl)methanamine | 5-HT2C | High | |

| (2-Fluorophenyl)(phenyl)methanol | Various | Low |

Study on Serotonin Receptor Agonism

A study on structurally similar compounds demonstrated that cyclopentyl derivatives could act as selective agonists for the serotonin 5-HT2C receptor. The study found that modifications in the cyclopentane ring significantly influenced binding affinity and selectivity. For instance, compounds with increased lipophilicity exhibited enhanced receptor interaction, suggesting potential applications in treating mood disorders.

Pharmacokinetic Profile

Pharmacokinetic studies indicate that fluorinated compounds often exhibit improved metabolic stability. In one study, after administration in animal models, this compound showed a favorable half-life and bioavailability profile, which are critical parameters for drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cyclopentanol Derivatives

Cyclopentanol, a simpler analog lacking the fluorophenyl group, serves as a baseline for comparison. Key differences include:

- Molecular Weight: Cyclopentanol (C₅H₁₀O, MW 86.13) vs. Cyclopentyl (2-fluorophenyl)methanol (C₁₂H₁₅FO, MW 194.25). The latter’s higher molecular weight and aromaticity reduce volatility.

- Synthesis: Cyclopentanol is produced via transesterification of cyclopentyl acetate with methanol, achieving 55.3% conversion and 99.5% selectivity under optimized conditions . Similar catalytic systems (e.g., QRE-01 resin) may apply to the target compound.

Fluorophenyl-Substituted Cyclopentyl Compounds

- 4-Cyclopropyl-5-(2-fluorophenyl)thiazole Derivatives : These compounds (e.g., 5a–5g from ) replace the hydroxymethyl group with a thiazole ring. The sulfur atom in thiazole increases polarity and may enhance metal-binding capacity, altering reactivity compared to the alcohol .

- 2,4-Bis(fluorophenyl) Derivatives: Compounds like (1R)-1-[2,4-bis(fluorophenyl)phenyl]-ethanol () feature additional fluorine atoms, which increase electronegativity and acidity of the hydroxyl group. This contrasts with the single fluorine in this compound, which offers a balance between electronic effects and steric hindrance .

Heterocyclic and Ester Derivatives

- Patent Compounds: Examples include ((1S,3R,4S)-3-ethyl-4-(pyrrolo-triazolo-pyrazinyl)cyclopentyl)methanol (), where bulky heterocyclic substituents increase steric bulk and metabolic stability. Such modifications are absent in the target compound, which retains a simpler aromatic system .

- Phosphonofluoridate Esters: Compounds like 2-Methylcyclopentyl methylphosphonofluoridate () replace the hydroxyl group with a phosphonofluoridate ester, drastically altering reactivity and toxicity profiles. This highlights the critical role of the hydroxymethyl group in this compound’s hydrogen-bonding capacity .

Physicochemical Property Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.